molecular formula C10H6BrClN2O B2696365 (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 2225105-48-4

(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No. B2696365
M. Wt: 285.53
InChI Key: FDVHAHHITDFCLG-UHFFFAOYSA-N
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Description

The compound “(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “4’-Bromo-2’-chloroacetanilide”, which is employed as an intermediate for pharmaceuticals12.



Synthesis Analysis

There is no specific information available on the synthesis of “(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide”. However, related compounds like “4’-Bromo-2’-chloroacetanilide” are used in the pharmaceutical industry12. More research would be needed to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of “(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide” is not directly available. However, the related compound “4’-Bromo-2’-chloroacetanilide” has a molecular formula of C8H7BrClNO12.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide”. More research would be needed to provide a detailed chemical reactions analysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide” are not directly available. However, the related compound “4’-Bromo-2’-chloroacetanilide” is soluble in hot methanol12.


Safety And Hazards

The safety and hazards of “(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide” are not known. However, related compounds like “4’-Bromo-2’-chloroacetanilide” should be stored in a cool place, away from oxidizing agents12.


Future Directions

The future directions for the study and application of “(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide” are not known. However, related compounds like “4’-Bromo-2’-chloroacetanilide” are used as intermediates in the pharmaceutical industry12, suggesting potential applications in drug synthesis and development. Further research is needed to explore these possibilities.


properties

IUPAC Name

(E)-3-(4-bromo-2-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVHAHHITDFCLG-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)Cl)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide

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